Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl-
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Overview
Description
Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl-, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds. One common method is the Cu(OAc)2-catalyzed synthesis, which employs oxygen as the terminal oxidant. This method involves the formation of N–H ketimine species followed by Cu(OAc)2-catalyzed reaction to form the N–N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for indazole derivatives typically focus on optimizing yields and minimizing byproducts. Metal-catalyzed synthesis generally produces good to excellent yields with minimal formation of byproducts. The use of catalysts such as Cu(OAc)2 and Ag, as well as solvent-free conditions, are common strategies to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- undergoes various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrogen, and various catalysts such as Cu(OAc)2 and Ag. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antiprotozoal and anticandidal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to act on various biological targets, including enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-indazole: Known for its antiprotozoal activity.
2,3-Diphenyl-2H-indazole: Exhibits antimicrobial and anti-inflammatory properties.
Uniqueness
Its combination of a propionic acid moiety with an indazole ring system sets it apart from other similar compounds .
Properties
CAS No. |
81265-70-5 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(4-indazol-2-ylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C17H16N2O2/c1-17(2,16(20)21)13-7-9-14(10-8-13)19-11-12-5-3-4-6-15(12)18-19/h3-11H,1-2H3,(H,20,21) |
InChI Key |
QMPDHRCWFVSVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)O |
Origin of Product |
United States |
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